Phenol

C6H5OH

C6H6O

C6H5OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H5OH

C6H6O

C6H5OH

Molecular Weight

InChI

InChI Key

solubility

9 % at 77 °F (NIOSH, 2024)

1 g/15 ml water

1 g/12 ml benzene

Very soluble in alcohol, chloroform, ether, glycerol, carbon disulfide, petrolatum, volatile and fixed oils, and aqueous alkali hydroxides

Miscible with acetone

For more Solubility (Complete) data for PHENOL (7 total), please visit the HSDB record page.

82.8 mg/mL at 25 °C

Solubility in water, g/l at 20 °C: 84 (moderate)

soluble in water

very soluble (in ethanol)

(77 °F): 9%

Canonical SMILES

Phenol solution, [aqueous] is a white crystalline mass dissolved in an aqueous solution. Solution may be colorless to slightly pink in color with a distinctive phenol odor; sharp burning taste. Aqueous solution will be acidic and act as such. Toxic by ingestion, inhalation and skin absorption; strong irritant to tissues.

Phenol, liquid appears as a colorless liquid when pure, otherwise pink or red. Combustible. Flash point 175 °F. Must be heated before ignition may occur easily. Vapors are heavier than air. Corrosive to skin but because of anesthetic qualities will numb rather than burn. Upon contact skin may turn white. May be lethal by skin absorption. Does not react with water. Stable in normal transportation. Reactive with various chemicals and may be corrosive to lead, aluminum and its alloys, certain plastics, and rubber. Freezing point about 105 °F. Density 8.9 lb / gal. Used to make plastics, adhesives and other chemicals.

Phenol, molten is the white crystalline solid shipped at an elevated temperature to form a semi-solid. It is very hot and may cause burns from contact and also may cause the ignition of combustible materials. It is toxic by ingestion, and inhalation of its fumes, and skin absorption. It may also be very irritating to skin and eyes. It is used to make other chemicals.

Phenol, solid appears as a solid melting at 110 °F. Colorless if pure, otherwise pink or red. Flash point 175 °F. Density 9.9 lb / gal. Vapors are heavier than air Corrosive to the skin (turning skin white) but because of its anesthetic quality numbs rather than burn. Lethal amounts can be absorbed through the skin. Used to make plastics and adhesives.

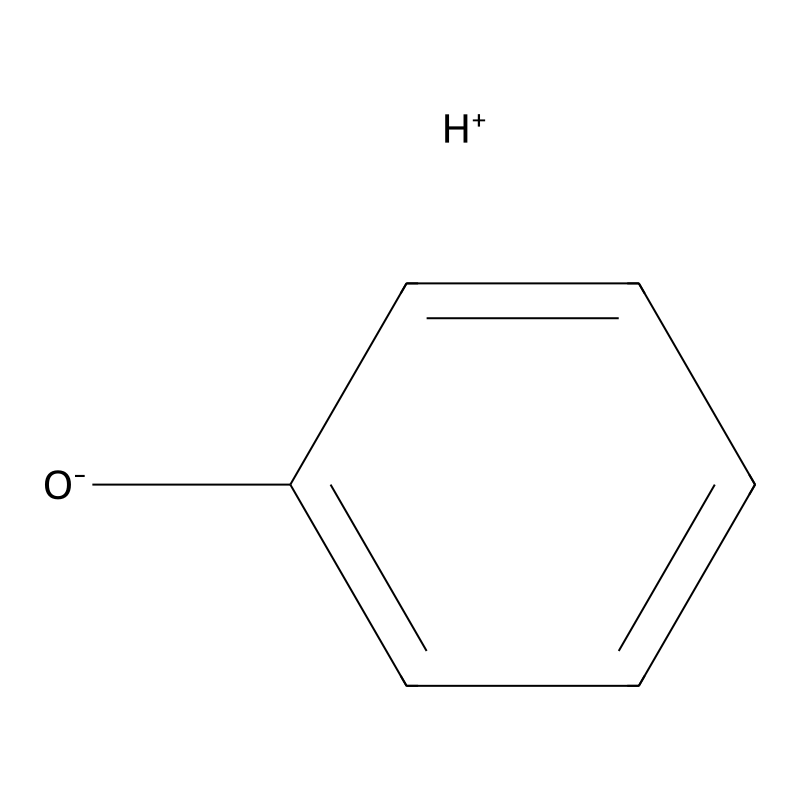

Phenol is an organic hydroxy compound that consists of benzene bearing a single hydroxy substituent. The parent of the class of phenols. It has a role as a disinfectant, an antiseptic drug, a human xenobiotic metabolite and a mouse metabolite. It is a conjugate acid of a phenolate.

Phenol is an antiseptic and disinfectant. It is active against a wide range of micro-organisms including some fungi and viruses, but is only slowly effective against spores. Phenol has been used to disinfect skin and to relieve itching. Phenol is also used as an oral analgesic or anesthetic in products such as Chloraseptic to treat pharyngitis. Additionally, phenol and its related compounds are used in surgical ingrown toenail treatment, a process termed phenolization. Research indicates that parental exposure to phenol and its related compounds are positively associated with spontaneous abortion. During the second world war, phenol injections were used as a means of execution by the Nazis. Phenol is a toxic compound whose vapours are corrosive to the skin, eyes, and respiratory tract.

Phenol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Exposure to phenol may occur from the use of some medicinal products (including throat lozenges and ointments). Phenol is highly irritating to the skin, eyes, and mucous membranes in humans after acute (short-term) inhalation or dermal exposures. Phenol is considered to be quite toxic to humans via oral exposure. Anorexia, progressive weight loss, diarrhea, vertigo, salivation, a dark coloration of the urine, and blood and liver effects have been reported in chronically (long-term) exposed humans. Animal studies have reported reduced fetal body weights, growth retardation, and abnormal development in the offspring of animals exposed to phenol by the oral route. EPA has classified phenol as a Group D, not classifiable as to human carcinogenicity.

Phenol is a natural product found in Aspergillus violaceofuscus, Scrophularia buergeriana, and other organisms with data available.

Phenol is hydroxybenzene; Carbolic Acid. Used as a germicidal agent and as an intermediate in chemical synthesis. Highly toxic; corrosive to the skin.

Phenol, is a toxic, colourless crystalline solid with a sweet tarry odor that resembles a hospital smell. It is commonly used as an antiseptic and disinfectant. It is active against a wide range of micro-organisms including some fungi and viruses, but is only slowly effective against spores. It has been used to disinfect skin and to relieve itching. Phenol is also used in the preparation of cosmetics including sunscreens, hair dyes, and skin lightening preparations. It is also used in the production of drugs (it is the starting material in the industrial production of aspirin), weedkillers, and synthetic resins. Phenol can be found in areas with high levels of motor traffic, therefore, people living in crowded urban areas are frequently exposed to traffic-derived phenol vapor. The average (mean +/- SD) phenol concentration in urine among normal individuals living in urban areas is 7.4 +/- 2.2 mg/g of creatinine. Exposure of the skin to concentrated phenol solutions causes chemical burns which may be severe; in laboratories where it is used, it is usually recommended that polyethylene glycol solution is kept available for washing off splashes. Notwithstanding the effects of concentrated solutions, it is also used in cosmetic surgery as an exfoliant, to remove layers of dead skin (Wikipedia). In some bacteria phenol can be directly synthesized from tyrosine via the enzyme tyrosine phenol-lyase [EC:4.1.99.2].

An antiseptic and disinfectant aromatic alcohol.

See also: Hydroquinone (active moiety of); Chloroxylenol (active moiety of); Wood Creosote (part of) ... View More ...

Phenol, also known as carbolic acid, is an aromatic organic compound with the chemical formula . It consists of a hydroxyl group (-OH) bonded to a benzene ring. Phenol is a colorless to light pink solid at room temperature and has a distinctive sweet and tarry odor. It is moderately soluble in water due to hydrogen bonding, and its solubility increases in alcohols and ethers. Phenol exhibits weak acidic properties, primarily due to the resonance stabilization of its phenoxide ion when it donates a proton.

Several methods exist for synthesizing phenol:

- Dow Process: This method involves the reaction of chlorobenzene with sodium hydroxide under high temperature and pressure, resulting in phenol .

- Bayer Process: Involves the sulfonation of benzene followed by hydrolysis to yield phenol .

- Hydrolysis of Sodium Phenoxide: Sodium phenoxide can be treated with acids to regenerate phenol from its sodium salt

Phenol has diverse applications across various industries:

- Pharmaceuticals: Used as a precursor in the synthesis of drugs such as acetaminophen.

- Plastics: A key component in the production of Bakelite and other resins.

- Disinfectants: Utilized for its antiseptic properties in medical settings.

- Dyes and Fragrances: Employed in the manufacturing of dyes and aromatic compounds.

Phenol's interactions with biological systems have been extensively studied. Its ability to form hydrogen bonds allows it to interact with proteins and nucleic acids. Studies have shown that phenolic compounds can influence enzyme activity and cellular signaling pathways. Research continues into its potential effects on human health, particularly regarding its toxicity and carcinogenicity.

Similar Compounds

Phenol shares structural similarities with several compounds, making it unique in its reactivity and applications. Here are some comparable compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| Cresols (methylphenols) | Methyl groups enhance reactivity; used as disinfectants. | |

| Catechol (1,2-dihydroxybenzene) | Two hydroxyl groups increase acidity; used in photography. | |

| Hydroquinone | (1,4-dihydroxybenzene) | Acts as an antioxidant; important in photographic development. |

| Resorcinol | (1,3-dihydroxybenzene) | Used in dyes and as a topical antiseptic. |

Phenol's unique position arises from its moderate acidity combined with strong electrophilic reactivity due to the resonance stabilization provided by the hydroxyl group attached to the aromatic ring.

Structural Characteristics and Chemical Identity

Phenol (C~6~H~5~OH) consists of a hydroxyl group (-OH) directly attached to a benzene ring, distinguishing it from alcohols where the hydroxyl group binds to an aliphatic carbon. This structural feature enables resonance stabilization: the oxygen’s lone pairs delocalize into the aromatic π-system, enhancing the ring’s electron density and increasing the acidity of the hydroxyl proton compared to typical alcohols. The resulting phenoxide ion (C~6~H~5~O^-^) is stabilized by resonance, giving phenol a pK~a~ of approximately 10, markedly lower than ethanol’s pK~a~ of 16.

Table 1: Physical Properties of Phenol Compared to Toluene

| Property | Phenol (C~6~H~5~OH) | Toluene (C~6~H~5~CH~3~) |

|---|---|---|

| Melting Point (°C) | 40–43 | -95 |

| Boiling Point (°C) | 182 | 111 |

| Hydrogen Bonding | Present | Absent |

The higher melting and boiling points of phenol relative to toluene (Table 1) arise from hydrogen bonding between hydroxyl groups and stronger dipole-dipole interactions.

Systematic Nomenclature and Classification

The International Union of Pure and Applied Chemistry (IUPAC) designates "phenol" as the parent name for derivatives where a hydroxyl group is attached to a benzene ring. Substituted phenols are named by numbering the ring to minimize locants for the hydroxyl group, with prefixes indicating substituents. For example, 4-methylphenol denotes a methyl group at the fourth carbon relative to the hydroxyl group. Polyhydric phenols, such as benzene-1,2-diol (catechol), use Greek prefixes to specify multiple hydroxyl groups.

Common names persist in industrial contexts, such as carbolic acid for phenol and rosolic acid for trisubstituted derivatives. These terms reflect historical usage before IUPAC standardization.

Bond Lengths and Angles

Phenol’s molecular structure consists of a benzene ring with a hydroxyl group (-OH) substituent. Computational studies using density functional theory (DFT) and MINDO/3 methods reveal subtle variations in bond lengths and angles depending on substituent positions [3] [4]. Key geometric parameters include:

| Bond/Angle | Calculated Value (Å/°) | Experimental Value (Å/°) |

|---|---|---|

| C-O bond length | 1.367 | 1.40 |

| C-C bond length | 1.392 | 1.39 |

| C-O-H bond angle | 109.94° | 109.90° |

The C-O bond is shorter than typical C-O single bonds (1.43 Å) due to partial double-bond character from resonance between the hydroxyl oxygen and the aromatic ring [2] [4]. This delocalization also reduces the O-H bond length to 0.96 Å compared to 0.97 Å in aliphatic alcohols [3].

Electronic Structure

The frontier molecular orbitals of phenol, calculated via DFT/B3LYP/6-311++G(2df,2p), show a HOMO-LUMO energy gap of 0.21584 eV, indicating moderate reactivity [4]. The HOMO is localized on the aromatic π-system and oxygen lone pairs, while the LUMO resides on the antibonding orbitals of the benzene ring (Figure 1) [4]. This electronic configuration facilitates electrophilic substitution reactions at ortho/para positions.

Acid-Base Behavior and Resonance Stabilization Phenomena

Acidity of Phenol

Phenol’s acidity (pKₐ ≈ 10) is markedly higher than aliphatic alcohols (pKₐ ≈ 16–20) due to resonance stabilization of the phenoxide ion [2]. Deprotonation generates a conjugate base where the negative charge delocalizes into the aromatic ring via three resonance structures (Figure 2) [2]. This stabilization lowers the Gibbs free energy of deprotonation by ~30 kJ/mol compared to cyclohexanol [2].

Substituent Effects

Electron-withdrawing groups (e.g., -NO₂) enhance acidity by further stabilizing the phenoxide ion. For example, para-nitrophenol has a pKₐ of 7.1 due to additional resonance between the nitro group and the ring [2]. Conversely, electron-donating groups (e.g., -CH₃) reduce acidity by destabilizing the conjugate base.

Solubility Profile and Phase Transition Properties

Solubility in Solvents

Phenol’s solubility arises from a balance between hydrophilic (-OH) and hydrophobic (aromatic ring) regions:

| Solvent | Solubility (g/100 g, 25°C) |

|---|---|

| Water | 8.3 |

| Ethanol | Miscible |

| Diethyl ether | 6.7 |

In water, phenol forms hydrogen bonds via its hydroxyl group but exhibits limited solubility (8.3 g/100 g) due to the nonpolar aromatic ring [1]. Solubility increases in polar aprotic solvents like acetone (28 g/100 g) through dipole-dipole interactions [6].

Phase Transitions

Phenol undergoes distinct phase changes under standard conditions:

| Property | Value |

|---|---|

| Melting point | 40.5°C |

| Boiling point | 181.7°C |

| Density (25°C) | 1.07 g/cm³ |

The relatively high melting point compared to benzene (5.5°C) reflects strong intermolecular hydrogen bonding in the crystalline state [1].

Spectroscopic Signatures: IR, NMR, and Mass Spectral Analysis

Infrared Spectroscopy

Phenol’s IR spectrum is dominated by:

- O-H stretch: Broad band at 3500–3200 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups [5].

- C-O stretch: Strong absorption at 1220–1260 cm⁻¹ [4].

- Aromatic C-H stretches: Peaks at 3050–3100 cm⁻¹ and 1600–1450 cm⁻¹ for ring vibrations [5].

Nuclear Magnetic Resonance

¹H-NMR chemical shifts in CDCl₃:

- OH proton: δ 4.65 ppm (sharp singlet, exchange-broadened at room temperature) [6].

- Aromatic protons: δ 6.8–7.3 ppm (complex multiplet due to ring currents) [6].

In dimethyl sulfoxide (DMSO), the OH signal shifts upfield to δ 9.36 ppm due to strong hydrogen bonding with the solvent [6].

Mass Spectrometry

Key fragmentation patterns (EI-MS, 70 eV):

- Molecular ion: m/z 94 (C₆H₅OH⁺- ).

- Major fragments: m/z 66 (loss of CO), m/z 65 (C₅H₅⁺), m/z 39 (C₃H₃⁺).

The base peak at m/z 94 corresponds to the intact molecular ion, reflecting phenol’s stability under electron ionization [4].

The cumene hydroperoxide process, also known as the Hock process, represents the dominant industrial methodology for phenol synthesis, accounting for over ninety percent of global phenol production [1]. This three-step process was independently developed by R. Udris and P. Sergeyev in 1942 and Heinrich Hock in 1944, establishing the foundation for modern phenol manufacturing [1].

Process Overview and Reaction Mechanism

The cumene process converts benzene and propylene into phenol and acetone through a series of well-defined chemical transformations. The process begins with the Friedel-Crafts alkylation of benzene with propylene to form cumene (isopropylbenzene) at elevated temperatures of 250°C and pressures of 30 standard atmospheres [1]. Phosphoric acid catalysts are preferentially employed over aluminum halides due to their superior performance characteristics [1].

The oxidation step involves the controlled reaction of cumene with atmospheric oxygen at temperatures ranging from 80-130°C under 5 atmospheric pressure [1] [2]. This oxidation follows a free radical mechanism where the tertiary benzylic hydrogen is abstracted from cumene, forming a cumene radical that subsequently bonds with molecular oxygen to generate cumene peroxide radicals [1]. The cumene peroxide radical abstracts another benzylic hydrogen from a second cumene molecule, producing cumene hydroperoxide while regenerating the cumene radical to continue the chain reaction [1].

The final cleavage step employs the Hock rearrangement mechanism, where cumene hydroperoxide undergoes acid-catalyzed rearrangement in the presence of sulfuric acid at temperatures between 60-80°C [1] [2]. The mechanism involves protonation of the terminal hydroperoxy oxygen atom, followed by migration of the phenyl group from the benzyl carbon to the adjacent oxygen atom, with subsequent water elimination [1].

Catalytic Systems and Process Parameters

The catalytic systems employed in each process step are specifically optimized for maximum conversion and selectivity. In the alkylation step, phosphoric acid catalysts demonstrate superior activity compared to traditional aluminum chloride systems, achieving benzene conversions exceeding 98-99% [1]. The oxidation step operates under carefully controlled conditions to maintain cumene hydroperoxide concentrations below 25% to prevent explosive decomposition, resulting in per-pass conversions of 20-40% [1] [3].

Modern cumene production utilizes advanced zeolite catalysts, particularly the MCM-22 family developed by ExxonMobil, which revolutionized cumene synthesis through high activity and selectivity [4]. These catalysts enable liquid-phase processing with ultra-high yields that minimize raw material consumption and reduce energy requirements through low benzene-to-propylene ratios [4].

Industrial Process Optimization

The cumene hydroperoxide process demonstrates remarkable efficiency in large-scale operations. In 2022, nearly 10.8 million tonnes of phenol were produced globally using this methodology [1]. The process requires simultaneous demand for both phenol and acetone products to maintain economic viability, as acetone represents approximately 35% of the product mass [1].

The process incorporates sophisticated separation and purification systems, including vacuum distillation for cumene recovery and recycling. Unreacted cumene is recovered and recycled to the oxidation reactor, while the concentrated cumene hydroperoxide (75-85% concentration) proceeds to the cleavage step [5]. Advanced purification techniques employing clay catalysts or phosphoric acid on silica remove impurities such as cumene hydroperoxide and 2-phenyl-2-propanol from recycled cumene streams, maintaining selectivity to cumene hydroperoxide and preventing 2-3% losses in process efficiency [5].

Alternative Synthetic Routes: Fries Rearrangement, Hydrolysis, and Oxidation

Fries Rearrangement Mechanism and Applications

The Fries rearrangement, named after German chemist Karl Theophil Fries, provides an alternative route for phenol synthesis through the rearrangement of phenolic esters to hydroxyaryl ketones using Lewis acid catalysts [6] [7]. This reaction proceeds through a carbocation intermediate mechanism where aluminum chloride coordinates to the carbonyl oxygen of the acyl group, polarizing the bond between the acyl residue and phenolic oxygen [6].

The mechanism begins with Lewis acid coordination, preferentially to the electron-rich carbonyl oxygen rather than the phenolic oxygen [7]. This coordination polarizes the acyl-oxygen bond, leading to aluminum chloride rearrangement to the phenolic oxygen and generation of a free acylium carbocation [6] [7]. The acylium cation subsequently undergoes electrophilic aromatic substitution with the aromatic ring, producing ortho and para hydroxyaryl ketones [6].

The reaction demonstrates temperature-dependent selectivity, with low temperatures (60°C or less) favoring para substitution through kinetic control, while high temperatures (above 160°C) favor ortho products through thermodynamic control [7] [8]. Non-polar solvents promote ortho product formation, while increasing solvent polarity favors para substitution [6] [7].

Hydrolysis Routes and Oxidation Methods

Historical phenol production employed direct hydrolysis of chlorobenzene with strong bases to produce sodium phenoxide intermediates, which yield phenol upon acidification [2]. This Dow process, prevalent in the late 19th and early 20th centuries, has been largely superseded by more efficient methodologies due to environmental and economic considerations [2].

Modern oxidation approaches include direct benzene hydroxylation using specialized catalyst systems. Nickel(II) complexes of N4-ligands demonstrate remarkable efficiency in direct benzene hydroxylation using hydrogen peroxide as the oxygen source [9]. These complexes achieve phenol yields up to 41% with turnover numbers of 820, representing the highest catalytic efficiency achieved to date using 0.05 mol% catalyst loading and five equivalents of hydrogen peroxide [9].

The benzene hydroxylation reaction proceeds through bis(μ-oxo)dinickel(III) intermediate species, characterized by high-resolution mass spectrometry and spectroscopic methods [9]. The formation constant of these key intermediates ranges from 5.61 to 9.41 × 10^-2 s^-1, with half-lives of 73-123 seconds [9]. Isotope labeling experiments using H2^18O2 demonstrate 92.46% incorporation of ^18O, confirming hydrogen peroxide as the primary oxygen source [9].

Electrophilic and Nucleophilic Aromatic Substitution

Electrophilic aromatic substitution provides another pathway for phenol synthesis through benzene reaction with electrophilic species such as nitronium ions, followed by reduction to phenol [10]. The mechanism involves electrophile formation, electrophilic attack on the benzene ring, leaving group elimination to form substituted benzene derivatives, and subsequent reduction to phenol [10].

Nucleophilic aromatic substitution offers a complementary approach using aryl halides with nucleophiles such as hydroxide ions [10]. This methodology typically applies to substituted phenol synthesis where electron-withdrawing groups activate the aromatic ring toward nucleophilic attack [10]. The mechanism proceeds through nucleophile formation, nucleophilic attack on the aryl halide, and leaving group elimination to form phenol products [10].

Green Chemistry Approaches: Palladium-Catalyzed Direct Hydroxylation

Palladium-Titanium Silicalite Membrane Reactors

Palladium-catalyzed direct hydroxylation represents a significant advancement in sustainable phenol synthesis, offering single-step conversion of benzene to phenol under mild conditions [11] [12]. The most promising approach utilizes palladium-titanium silicalite (Pd-TS) bifunctional membrane reactors that combine hydrogen permeation capabilities with selective oxidation catalysis [12] [13].

These membrane reactors incorporate titanium silicalite-1 (TS-1) and mesoporous TS-1 catalysts within palladium membrane structures to achieve direct benzene hydroxylation [12]. The reaction demonstrates high sensitivity to titanium silicalite film porosity and titanium bonding states, with framework titanium adsorbing active oxygen species to form titanium peroxo species that suppress decomposition, while extraframework titanium promotes active oxygen species decomposition leading to increased water production [12].

Research demonstrates that palladium-titanium silicalite membrane reactors achieve benzene conversions of 23.4% with phenol yields of 22.3% at 473 K and 100 kPa, significantly exceeding previously reported results [13]. The deposited titanium silicalite catalyst provides dual functionality, offering excellent catalytic properties while serving as a diffusion barrier to protect the palladium membrane from direct hydrocarbon contact [13].

Advanced Palladium Catalyst Systems

Novel palladium catalyst systems demonstrate exceptional performance in direct benzene hydroxylation applications. The integration of amino-functionalized nanoporous polymer supports with palladium nanoparticles creates highly active and selective catalysts for phenol hydrogenation, achieving cyclohexanone selectivity exceeding 99.5% with complete phenol conversion under mild conditions [14]. These systems effectively prevent palladium leaching through strong coordination interactions between oxygen-containing support groups and palladium nanoparticles [14].

The development of palladium-chitin composite catalysts represents another breakthrough in sustainable phenol processing [15]. These catalysts, fabricated from natural and abundant biomass materials, demonstrate excellent recycling stability and can be configured as monolithic catalysts for continuous phenol hydrogenation processes [15]. The presence of sodium during catalyst preparation facilitates palladium reduction and increases catalytic activity for phenol hydrogenation with enhanced cyclohexanone selectivity [15].

Environmental and Process Advantages

Green chemistry approaches using palladium catalysts offer significant environmental benefits compared to traditional cumene processes. The direct hydroxylation methodology eliminates the need for cumene hydroperoxide intermediates, reducing explosion risks and complex separation requirements [11]. The process operates at substantially lower temperatures and pressures, resulting in reduced energy consumption and improved safety profiles [11].

The electrochemical phenol production method represents an emerging sustainable alternative, utilizing formic acid to oxidize benzene and halogenated derivatives to selectively yield aryl formates that hydrolyze to corresponding phenols [3]. This approach demonstrates approximately 100% selectivity, eliminating dependence on acetone co-production and providing greater process flexibility [3].

Recent developments in nitrous oxide-based phenol synthesis demonstrate the feasibility of utilizing waste streams for valuable chemical production [16]. This catalytic protocol employs nitrous oxide as a green, mild, and chemoselective oxygen-atom insertion reagent, operating under ambient conditions (25°C and 1.5-2 atm) while accommodating base-sensitive functional groups [16].

Byproduct Management in Large-Scale Manufacturing

Waste Stream Composition and Characterization

Large-scale phenol production generates diverse byproduct streams requiring sophisticated management strategies. The cumene process produces acetone as the primary co-product, representing approximately 0.6 tonnes per tonne of phenol produced [1]. Additional byproducts include unreacted cumene, polyisopropylbenzenes, acetophenone, and 2-phenyl-2-propanol, each requiring specific treatment or valorization approaches [5].

Industrial phenol manufacturing facilities typically generate wastewater containing phenol concentrations ranging from 50 to 7,000 mg/L, depending on the specific production unit and cleaning operations [17] [18]. These effluents often exhibit high pH values (around 12) due to sodium hydroxide usage in equipment cleaning, necessitating pH adjustment before discharge or treatment [18].

The composition of waste streams varies significantly based on production scale and efficiency. Modern facilities achieve cumene conversions of 20-40% per pass, requiring extensive recycle streams that may contain cumene hydroperoxide and 2-phenyl-2-propanol impurities [5]. These impurities can decompose during distillation, producing acetone, phenol, water, and alpha-methyl styrene, resulting in 2-3% selectivity losses if not properly managed [5].

Advanced Treatment Technologies

Biological treatment systems represent the primary methodology for phenol-containing wastewater management. Activated sludge processes utilizing specialized microbial cultures achieve phenol degradation efficiencies approaching 99% under optimized conditions [17]. These systems employ specific bacteria capable of metabolizing phenolic compounds through enzymatic oxidation pathways, converting phenols to less harmful organic acids and ultimately to carbon dioxide and water [17].

Biofilter technologies provide complementary treatment capabilities using organic media beds supporting microbial growth [17]. These systems achieve effective phenol removal through controlled bacterial and fungal metabolism, with optimal performance requiring careful aeration and moisture control [17]. The biofilter approach demonstrates particular effectiveness for continuous operation and handling variable phenol loading conditions [17].

Chemical oxidation methods offer rapid phenol destruction for high-concentration waste streams. Potassium permanganate oxidation demonstrates exceptional effectiveness, reducing phenol concentrations from 7,000 mg/L to below 50 mg/L discharge limits [18]. The oxidation process produces insoluble manganese dioxide that provides dual benefits through contaminant sorption and coagulation enhancement, improving overall treatment efficiency [18].

Economic and Environmental Optimization

Byproduct management strategies must balance treatment effectiveness with economic viability. The use of industrial wastes as treatment materials offers cost-effective solutions while providing environmental benefits. Granular modified carbonate sludge (GMCS) demonstrates 99% phenol removal efficiency under dynamic conditions, with implementation costs generating ecological benefits valued at 37.5 thousand dollars annually [19].

The integration of byproduct valorization approaches enhances overall process economics. Unreacted cumene recovery and purification using clay catalysts or phosphoric acid on silica systems enables recycling with minimal quality degradation [5]. This approach eliminates waste disposal costs while recovering valuable raw materials, improving overall process sustainability [5].

Advanced separation technologies minimize waste generation through improved process efficiency. The use of specialized distillation configurations and membrane separation systems reduces the formation of difficult-to-treat waste streams [20]. Currently, waste polyisopropylbenzenes are utilized as furnace fuel, providing energy recovery while eliminating disposal requirements [20].

Physical Description

Phenol, liquid appears as a colorless liquid when pure, otherwise pink or red. Combustible. Flash point 175 °F. Must be heated before ignition may occur easily. Vapors are heavier than air. Corrosive to skin but because of anesthetic qualities will numb rather than burn. Upon contact skin may turn white. May be lethal by skin absorption. Does not react with water. Stable in normal transportation. Reactive with various chemicals and may be corrosive to lead, aluminum and its alloys, certain plastics, and rubber. Freezing point about 105 °F. Density 8.9 lb / gal. Used to make plastics, adhesives and other chemicals.

Phenol, molten is the white crystalline solid shipped at an elevated temperature to form a semi-solid. It is very hot and may cause burns from contact and also may cause the ignition of combustible materials. It is toxic by ingestion, and inhalation of its fumes, and skin absorption. It may also be very irritating to skin and eyes. It is used to make other chemicals.

Phenol, solid appears as a solid melting at 110 °F. Colorless if pure, otherwise pink or red. Flash point 175 °F. Density 9.9 lb / gal. Vapors are heavier than air Corrosive to the skin (turning skin white) but because of its anesthetic quality numbs rather than burn. Lethal amounts can be absorbed through the skin. Used to make plastics and adhesives.

Liquid; Other Solid; Pellets or Large Crystals, Liquid; Pellets or Large Crystals

Colorless to light-pink, crystalline solid with a sweet, acrid odor. [Note: Phenol liquefies by mixing with about 8% water.] [NIOSH] Pure form is liquefied by water absorbed from the air; [CPS&Q: RARs - Final Report]

Solid

COLOURLESS-TO-YELLOW OR LIGHT PINK CRYSTALS WITH CHARACTERISTIC ODOUR.

White crystalline mass, sharp, medicinal, sweet, tarry odour

Colorless to light-pink, crystalline solid with a sweet, acrid odor.

Colorless to light-pink, crystalline solid with a sweet, acrid odor. [Note: Phenol liquefies by mixing with about 8% water.]

Color/Form

White crystalline mass of hygroscopic, translucent needle-shaped crystals; pink or red when impurities are present; darkens on exposure to light

White, crystalline mass that turns pink or red if not perfectly pure or if under influence of light.

Colorless to light pink, interlaced, or separate, needleshaped crystals, or a ... light pink, crystalline mass

Colorless to light pink crystalline solid. [Note: Phenol liquefies by mixing with about 8% water.]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

359 °F at 760 mmHg (NIOSH, 2024)

359.1 °F at 760 mmHg (EPA, 1998)

181.75 °C @ 101.3 kPa

182 °C

359 °F

Flash Point

175 °F (NIOSH, 2024)

174.2 °F (EPA, 1998)

175 °F

175 °F; 79 °C, (Closed cup)

85 °C, (Open cup)

79 °C c.c.

Heavy Atom Count

Taste

When in very weak solution it has a sweetish taste.

Vapor Density

3.24 (EPA, 1998) - Heavier than air; will sink (Relative to Air)

3.24 (Air= 1)

Relative vapor density (air = 1): 3.2

3.24

Density

1.06 (NIOSH, 2024) - Denser than water; will sink

1.0722 at 68 °F (EPA, 1998) - Denser than water; will sink

1.071 g/cu cm

Concn in "saturated" air: 0.046% by volume (0.77 g/cu m) (25 °C); Density of "saturated" air: 1.00104 (air=1); Conversion: 3.84 mg/cu m = 1 ppm; 1 mg/l = 0.26 mg/cu m

1.06 g/cm³

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0

1.06

Odor

Sweet, tarry odor

Somewhat sickeningly sweet and acrid

Odor Threshold

Odor Threshold High: 1.0 [mmHg]

Detection odor threshold from AIHA (mean = 0.060 ppm)

The phenol odor threshold of 19 people was measured and the lowest range of concentrations detected was 0.022-0.094 mg/cu m (0.006-0.024 ppm).

Threshold odor concentration: 0.047-0.5 ppm; Absolute odor threshold: 0.048 ppm; Recognition threshold: median 0.65 ppm, upper-16.4 ppm; Population identification threshold: 0.01-0.47 ppm.

In water odor detection threshold: 5.90 ppm /chemically pure/; In air odor recognition threshold: 4.70x10-2 ppm; /chemically pure/; In air odor detection threshold: 1.00 ppm /purity not specified/; In air odor recognition threshold 4.70x10-2 ppm /pure/; In air odor threshold (type not specified): 7.70x10+10 molecules/cu cm /purity not specified/; In air odor threshold (type not specified): 2.60x10+11 molecules/cu cm /purity not specified/; In water taste threshold (type not specified): 6.00x10+1 ppm /purity not specified/; Odor threshold (medium & type of threshold not specified): 1.05x10+2 ppm /purity not specified/; Taste detection threshold in synthetic deodorized butter: 1.00x10-2 ppm /chemically pure/; Taste detection threshold (medium not specified): 1.00x10-2 ppm /purity not specified/; In beer taste recognition threshold: 2.71x10+1 moles/l /chemically pure/; In beer taste detection threshold: 1.25x10+1 ppb /chemically pure/; In water taste detection threshold: 2.50x10+1 ppm /purity not specified/; Taste recognition threshold (medium not specified): 1.00x10-2 ppm /purity not specified/

Odor Low= 0.1786 mg/m; Odor High= 22.42 mg/m

7.9 ppm in water; 0.05 ppm in ai

Decomposition

Melting Point

109 °F (NIOSH, 2024)

109 °F (EPA, 1998)

40.91 °C

40.9 °C

41 °C

109 °F

UNII

Related CAS

27073-41-2

139-02-6 (hydrochloride salt)

Drug Indication

Therapeutic Uses

Medication (Vet): Antiseptic caustic. Topical anesthetic in pruritic skin conditions. Has been used internally and externally as an antiseptic.

MEDICATION (VET): PHENOL HAS BEEN USED INTERNALLY AS ANTISEPTIC & GASTRIC ANESTHETIC ...

DISINFECTANT & ANTISEPTIC (PRIMARILY FORMER USE)

For more Therapeutic Uses (Complete) data for PHENOL (14 total), please visit the HSDB record page.

Mechanism of Action

The effects of monoamine depletors and monoamine denervators on phenol induced tremor were studied in mice. The tremor induced by phenol was enhanced by pretreatment with reserpine or tetrabenazine, but not with syrosingopine. However, alpha-methyl-p-tyrosine, p-chlorophenylalanine or 6-hydroxydopamine did not affect the tremor. These results suggest that the depletion of central monoamines as a whole contribute to the enhancement of the tremor induced by phenol.

Vapor Pressure

0.4 mmHg (NIOSH, 2024)

0.3513 mmHg at 77 °F (EPA, 1998)

0.35 [mmHg]

0.35 mm Hg @ 25 °C

Vapor pressure, Pa at 20 °C: 47

0.4 mmHg

Absorption Distribution and Excretion

The kidney is the primary route of elimination of phenol.

At I5 min after exposure, the liver contained the highest level of phenol, consisting mainly of free phenol. After 82 minutes post administration, phenol is uniformly distributed in the liver, blood, kidneys, lungs, along with the heart, testes, thymus and the spleen. With the passage of time, the proportion of free to conjugated phenol changed. By 360 minutes most phenol appears in conjugated forms.

In rabbits, 72% is excreted in the urine, 1% in the feces, 4% in the carcass following sacrifice, and trace amounts were exhaled.

Phenol is absorbed by all routes of administration and can reach circulation even when applied to intact skin.

Absorption of 2 g of phenol could result from 8 hr inhalation at about 50 ppm.

The extent of absorption of phenol through rabbit skin is more strongly influenced by the area of the skin exposed than by the concentration of the applied solution in water.

Renal excretion is principal route of elimination. ... In man 90% of non-toxic oral dose (0.01 mg/kg) of (14)C-labeled phenol was excreted in 24 hr, principally as sulfate (77% of the excreted label) and as glucuronide (16%), with small amt of sulfate and glucuronide conjugates of ... hydroquinone. With larger doses, free (unmetabolized) phenol can presumably be found in urine.

For more Absorption, Distribution and Excretion (Complete) data for PHENOL (23 total), please visit the HSDB record page.

Metabolism Metabolites

Phenols are subjected to oxidative metabolism leading to ortho- and para-hydroxylated products. These metabolites are then transformed into equimolar amounts of two conjugates, sulfates and glucuronides.

Metabolism in rabbits given a lethal dose of phenol (0.5 g/kg) resulted in: 47% oxidation to carbon dioxide and water plus traces of 1,4-dihydroxybenzene and ortho-dihydroxybenzene, 3% excreted in urine, 50% remaining in the carcass. Amounts were exhaled in air and excreted in in the feces. Metabolism in rabbits given a sublethal dose of phenol (0.3 g/kg) resulted in: 23% oxidation to carbon dioxide and water plus traces of 1,4-dihydroxybenzene and ortho-dihydroxybenzene, 72% excreted in the urine, 4% remaining in the carcass, 1% excreted in the feces, and trace amounts exhaled in air. Urinary route resulted in either excretion as free phenol or as conjugate. (Conjugation with sulfuric acid, glucuronic acid or other acids). /From figure/

The cat was shown to be sensitive to phenol. In addition to sulfate conjugates, free 1,4-dihydroxybenzene was found as a major metabolite which may account for the toxicity observed in the cat.

Some species differences have been noted in the metabolism of phenol. Man, rat, mouse, jerboa, gerbil, hamster, lemming, and guinea pig excreted four metabolites: sulfate and glucuronic acid conjugates of phenol and of 1,4-dihydroxybenzene. The squirrel and capuchin monkeys excreted phenol glucuronide, 1,4-dihydroxybenzene glucuronide, and phenol sulfate. The ferret, dog, hedgehog, and rabbit excreted phenol sulfate, 1,4-dihydroxybenzene sulfate, and phenyl glucuronide. The Rhesus monkey, fruit bat, and chicken excreted phenyl sulfate and phenyl glucuronide but not 1,4-dihydroxybenzene conjugates. The cat excreted only phenyl sulfate and 1,4-dihydroxybenzene sulfate, and the pig excreted phenyl glucuronide as its major phenol metabolite. Relatively low doses were utilized in this study.

For more Metabolism/Metabolites (Complete) data for PHENOL (16 total), please visit the HSDB record page.

Phenol has known human metabolites that include Hydroquinone and Catechol.

Phenol is a known human metabolite of benzene.

When it is absorbed through the lungs, gut, or skin, phenol conjugated at the portal-of-entry and free phenol enter the bloodstream where it can then be distributed throughout the body. The dilution of phenol in water enhances the dermal absorption of phenol. Three different enzymes systems catalyze the reactions that transform phenol. Cytosolic phenol sulfotransferases catalyze the transfer of inorganic sulfur from the activated 3'-phosphoadenosine-5'phosphosulfate donor molecule to the hydroxyl group on phenol. Microsomal membrane-located uridine diphosphate (UDP) glucuronosyltransferases catalyze the transfer of an activated glucuronic acid molecule to the hydroxyl moiety of phenol to form an O-glucuronide conjugate. Cytochrome P4502E1, also microsomally located, catalyzes the hydroxylation of phenol to form hydroquinone (and to a much lesser extent, catechol), which is then acted upon by the phase II enzymes. Hydroquinone can, in turn, form conjugates, undergo peroxidation to form benzoquinone, or undergo further oxidation to form trihydroxybenzene. All three enzyme systems that metabolize phenol are found in multiple tissues and there is competition among them not only for phenol, but also for subsequent oxidative products, like hydroquinone. As a consequence, the relative amount of the products formed can vary based on species, dose and route of administration. Cytochromes other than CYP2E1, such as CYP2F2 are suggested to participate in the phenol metabolism in the liver. Tyrosinase also catalyzes the oxidation of phenols. The gastrointestinal tract, liver, lung, and kidney appear to be the major sites of phenol sulfate and glucuronide conjugation of simple phenols. Phenol, in its free and conjugated forms, is a normal constituent of human urine. (L624, A223, A225, A221, A224)

Wikipedia

Methylchloroisothiazolinone

Drug Warnings

Soln of phenol (6%) in glycerine are sometimes employed in medical practice to produce nerve blocks. The spread of phenol beyond the intended site (stellate ganglion) resulted in infarction on the cervical cord with extensive paralysis in one patient and neurolosis of the cervical posterior roots with respiratory arrest in another.

... Phenol ... should be applied only on small areas of skin and occlusive dressings, bandages, or diapers should not be used.

Phenol should never be used in pregnant women, in infants under 6 mo, or for diaper rash.

For more Drug Warnings (Complete) data for PHENOL (8 total), please visit the HSDB record page.

Biological Half Life

Elimination half-life was 13.86 hours, considerably longer than previously reported /in a 47 yr old male with accidental dermal exposure to his left foot (3% of body surface area)/.

The excretion of phenol was studied in human volunteers exposed to phenol by inhalation or skin absorption. The human body behaved almost like a single compartment with respect to phenol absorption and clearance with an excretion rate constant of K= 0.2/hr This corresponds to a half-life of approximately 3.5 hours.

Use Classification

Hazardous Air Pollutants (HAPs)

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Hazard Classes and Categories -> Mutagens, Flammable - 2nd degree

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Most of the phenol in the United States is made by the oxidation of cumene, yielding acetone as a by-product. The first step in the reaction yields cumene hydroperoxide, which decomposes with dilute sulfuric acid to the primary products.

Toluene oxidation to benzoic acid and subsequent oxidizing decarboxylation to phenol (Dow process).

Sulfonation of benzene and production of phenol by heating the benzene sulfonate in molten alkali hydroxide.

For more Methods of Manufacturing (Complete) data for PHENOL (7 total), please visit the HSDB record page.

General Manufacturing Information

Textiles, apparel, and leather manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Transportation Equipment Manufacturing

Synthetic Rubber Manufacturing

Miscellaneous Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

All Other Chemical Product and Preparation Manufacturing

Petrochemical Manufacturing

All other Petroleum and Coal Products Manufacturing

All Other Basic Organic Chemical Manufacturing

Custom Compounding of Purchased Resins

Construction

Primary Metal Manufacturing

Wood Product Manufacturing

Paint and Coating Manufacturing

Wholesale and Retail Trade

Plastics Product Manufacturing

Phenol: ACTIVE

Method of purification: Rectification.

... CONCN OF ABOUT 4 PPM WILL IMPART A DECIDED PHENOL TASTE TO VEGETABLES & FRUIT GROWN WITHIN RADIUS OF MORE THAN A MILE FROM A PLANT WHERE SUCH VAPORS ESCAPE.

Only the Hock process (cumene oxidation) and toluene oxidation are important industrially .... other processes were given up for economic reasons. New plants are now run predominantly on the cumene process.

Analytic Laboratory Methods

Analyte: Phenol; Matrix: air; Procedure: gas chromatography, flame ionization detector; Range: 0.5-6 mg; Est LOD: 10 ug/samp; Precision: 0.044; Interferences: none identified

NIOSH Method 8305, Phenol and p-Cresol in urine, issued 8/15/94, GC/FID, acid hydrolysis and extraction, range 2-300 ug/ml urine, estimated limit of detection 0.5 ug/ml.

NIOSH Method 3502, Phenol, GC/FID, issued 8/15/94, air, solid sorbent tube, working range 5-60 mg/cu m with 100 L air sample, estimated limit of detection 10 ug/sample.

For more Analytic Laboratory Methods (Complete) data for PHENOL (19 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: Phenol; Matrix: urine; Procedure: Gas chromatography, flame ionization detector; Treatment: acid hydrolysis, extraction; Range: 2-300 ug phenol/ml urine, 2-500 ug p-cresol/ml urine; Controls: pooled urine from unexposed workers; Est Limit of Detection: 0.5 ug/ml urine; Recovery: 94% @ 15 ug phenol/ml urine, 95% @ 50 ug p-cresol/ml urine; Precision: 0.128, 0.091; Interferences: o-phenylphenol has GC retention times similar to phenol

Urinary concentration of phenyl sulfate and phenyl glucuronide (0.91) was slightly higher than those between phenol in the air and phenyl sulfate (0.89) or phenyl glucuronide (0.87).

Storage Conditions

Keep well closed and protected from light.

Store in a cool, dry, well-ventilated location. Separate from oxidizers and acute fire hazards.

Storage tanks should be equipped with heating coils which pass upward through the entire vessel ... . Tanks may be constructed by either welding or riveting. ... Underground tanks are not recommended.

Phenolic resins, PVC, neoprene, saran, and polyethylene are generally unsuitable storage container materials for phenol. /From table/

Interactions

...Following the co-admin of phenol and hydroquinone, a synergistic incr in myelotoxicity and genotoxicity has been observed in the bone marrow of mice. To understand the mechanisms underlying these synergistic genotoxic effects we have studied the origin of micronuclei (MN) formed in bone marrow erythrocytes following the co-admin of these 2 metabolites. Phenol and hydroquinone were administered to male CD-1 mice by ip injection 3 times at 24 hr intervals. The frequency of MN was evaluated in bone marrow cells harvested 24 hr following the final dose. A marked incr in MN was observed in mice co-administered phenol and hydroquinone, which was significantly greater than that observed with the individual metabolites. Labeling with the CREST antibody and multicolor fluorescence in situ hybridization with the mouse major and minor satellite probes indicated that both chromosomal loss and breakage and occurred. The major incr in MN induced by the phenol and hydroquinone combination originated from breakage in the euchromatic region of the mouse chromosomes. The origin of MN in mice co-administered phenol and hydroquinone differed substantially from that induced by hydroquinone alone, but was almost identical to that seen in MN from benzene-treated mice. These results strongly support the hypothesis that interactive effects among benzene metabolites play an important role in the genotoxic and carcinogenic effects of benzene.

Camphor and other substances with similar physicochemical properties interact with phenol both to reduce its corrosive properties and to impede percutaneous absorption. However, severe local necrotic damage and fatal systemic poisoning have followed use of this combination, which was once endorsed for "athlete's foot".

In 27 cases of phenol poisoning by mouth, 10% ethanol solution was judged to offer no advantage over water as lavage fluid. Indeed, symptoms appeared to be more severe when phenol and alcohol were ingested concomitantly.

For more Interactions (Complete) data for PHENOL (7 total), please visit the HSDB record page.